7-Nitro-1,2,3,4-tetrahydroquinoline

Continuous flow chemistry Process optimization Nitration

Regioisomeric contamination in tetrahydroquinoline intermediates causes unpredictable yields and purification failures. 7-Nitro-1,2,3,4-tetrahydroquinoline (CAS 30450-62-5) delivers controlled 7-position regiochemistry, eliminating this risk. • ≥98% purity (GC/T), mp 60-65°C; efficient recrystallization from methanol • Superior oxidative stability vs. 6-nitro, 6-bromo, and 6-formyl analogs • Continuous flow nitration: 80% yield, 99.8% purity • Defined pKa 3.44 enables regioisomer-specific salt formation. Ideal for quinolone antibiotics, CNS candidates, and hair-dye components.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 30450-62-5
Cat. No. B1295683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1,2,3,4-tetrahydroquinoline
CAS30450-62-5
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1
InChIInChI=1S/C9H10N2O2/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2
InChIKeyWSWMGHRLUYADNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-1,2,3,4-tetrahydroquinoline Intermediate


7-Nitro-1,2,3,4-tetrahydroquinoline (CAS 30450-62-5) is a heterocyclic building block featuring a nitro group at the 7-position of the partially saturated quinoline scaffold. It is supplied as a light yellow to brown crystalline powder with a purity of ≥98% (GC/T) and a melting point of 60–65 °C . This compound serves as a key intermediate in the synthesis of pharmaceutical agents, including quinolone antibiotics, and as a versatile precursor for further functionalization via nitro reduction or electrophilic substitution [1]. The precise regiochemistry of the nitro substituent directly governs the compound's reactivity, physicochemical properties, and ultimate utility in downstream synthetic pathways.

Regioisomeric Purity of 7-Nitro-1,2,3,4-tetrahydroquinoline


The four mononitro regioisomers of 1,2,3,4-tetrahydroquinoline (5-, 6-, 7-, and 8-nitro) exhibit fundamentally different melting points, basicity, oxidative stability, and biological activity profiles [1]. Consequently, generic substitution of the 7-nitro isomer with a differently positioned nitro analog introduces uncontrolled variability in synthetic yields, purification behavior, and pharmacological outcomes. The quantitative evidence below establishes the specific, measurable advantages of sourcing the 7-nitro regioisomer.

Differentiation Evidence for 7-Nitro-1,2,3,4-tetrahydroquinoline


Continuous Flow vs Batch Synthesis

In a direct head-to-head comparison within CN110511182B, the continuous flow nitration of 1,2,3,4-tetrahydroquinoline yielded 7-nitro-1,2,3,4-tetrahydroquinoline in 80% yield with 99.8% HPLC purity, whereas the conventional batch process under comparable conditions (H₂SO₄/HNO₃, 0–5 °C) gave only 61% yield with 99.0% purity [1]. The continuous flow method also drastically reduced the 5-nitro by-product to 2.2% and the 5,7-dinitro impurity to 0.7% [1].

Continuous flow chemistry Process optimization Nitration

Regioisomeric Purity in Continuous Flow

The continuous flow process described in CN110511182B achieves a 5-nitro-1,2,3,4-tetrahydroquinoline impurity level of only 2.2–2.3% [1]. In contrast, the conventional mixed-acid batch nitration reported by Cordeiro et al. (2011) produces 7-nitro-THQ in 73% yield accompanied by 18% of the 5-nitro isomer and traces of the 6-nitro isomer [2]. This represents an approximate eightfold reduction in the primary regioisomeric contaminant.

Regioselectivity Nitration Impurity profiling

Melting Point Comparison of Regioisomers

The melting point of 7-nitro-1,2,3,4-tetrahydroquinoline is 60–65 °C (lit. 63 °C) as specified by TCI . The 5-nitro regioisomer melts at 80–82 °C , while the 8-nitro regioisomer melts at 82–84 °C . The 7-nitro isomer thus exhibits a melting point approximately 17–24 °C lower than its positional isomers.

Physical property Melting point Purification

Dehydrogenation Resistance and Oxidative Stability

Terent'ev et al. (1970) demonstrated that the tendency for dehydrogenation of substituted tetrahydroquinolines decreases across the series: 6-formyl > 6-bromo > 6-nitro > 7-nitro [1]. The 7-nitro isomer exhibits the highest resistance to aromatization among the nitro-substituted tetrahydroquinolines studied, making it the preferred choice when oxidative stability during storage or reaction is required.

Oxidative stability Dehydrogenation Aromatization

Basicity and pKa Differentiation

The predicted pKa of 7-nitro-1,2,3,4-tetrahydroquinoline is 3.44 ± 0.20 . The 5-nitro isomer has a nearly identical predicted pKa of 3.47, but the 8-nitro isomer is far more acidic with a predicted pKa of 0.83 ± 0.20 . This difference of approximately 2.6 log units means the 8-nitro isomer is roughly 400-fold more acidic, profoundly affecting its behavior in acid-base extraction, salt formation, and chromatographic purification.

pKa Basicity Salt formation

Application Scenarios for 7-Nitro-1,2,3,4-tetrahydroquinoline


Scalable Continuous Flow Manufacturing

Procurement from suppliers utilizing the patented continuous flow nitration process (CN110511182B) delivers 80% isolated yield and 99.8% purity, representing a 19-percentage-point yield advantage and significant purity improvement over conventional batch methods (61% yield, 99.0% purity) [1]. This translates directly into lower cost per kilogram of active intermediate and reduced downstream purification solvent consumption and waste generation, making the continuous flow route the economically preferred sourcing strategy for kilogram-scale and pilot-plant campaigns.

Recrystallization via Low Melting Point

With a melting point of 60–65 °C—substantially lower than the 5-nitro (80–82 °C) and 8-nitro (82–84 °C) regioisomers—7-nitro-1,2,3,4-tetrahydroquinoline can be efficiently purified by recrystallization from methanol at moderate temperatures [1]. This physical property differentiation not only simplifies regioisomer removal but also enables melt-phase reactions at temperatures inaccessible to higher-melting analogs, expanding the scope of solvent-free synthetic methodologies.

Synthesis of Oxidatively Stable THQ Derivatives

The documented superior resistance of 7-nitro-THQ to dehydrogenative aromatization—outperforming 6-nitro, 6-bromo, and 6-formyl analogs in rank-order stability [1]—makes this compound the intermediate of choice when the saturated tetrahydroquinoline ring must be retained through multi-step synthetic sequences. This property is particularly valuable in the preparation of 7-amino-1,2,3,4-tetrahydroquinoline derivatives for CNS-targeted pharmaceutical candidates and hair-dye coupling components where ring saturation is essential for activity.

Acid-Base Extraction for Regioisomer Separation

The predicted pKa of 3.44 for 7-nitro-THQ, versus 0.83 for the 8-nitro isomer, enables quantitative separation of regioisomeric mixtures by controlled pH extraction—a purification strategy unavailable to the 5-nitro analog (pKa 3.47) due to its near-identical basicity [1]. Furthermore, the defined pKa informs the selection of pharmaceutical counterions; acids with pKa values below 3.44 will protonate 7-nitro-THQ selectively over 8-nitro-THQ, facilitating regioisomer-specific salt formation for polymorph screening and formulation development.

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